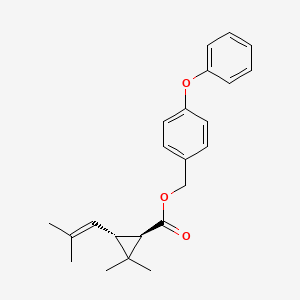
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-, also known as Phenothrin, is a synthetic pyrethroid insecticide. It is widely used in household insecticides and in agriculture to control a variety of pests. The compound is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester involves several steps:
Preparation of Cyclopropanecarboxylic Acid: This step involves the reaction of a suitable cyclopropane derivative with a carboxylating agent.
Formation of the Ester: The cyclopropanecarboxylic acid is then esterified with (4-phenoxyphenyl)methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The process may include:
Catalysts: Use of acid catalysts to speed up the esterification process.
Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Used in the formulation of various insecticidal products for agricultural and household use.
Wirkmechanismus
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved include:
Voltage-Gated Sodium Channels: The primary target of the compound.
Neurotransmitter Release: Disruption of normal neurotransmitter release and uptake.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester is similar to other pyrethroid insecticides, such as:
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester lies in its specific chemical structure, which provides a balance of high efficacy and low mammalian toxicity. This makes it a preferred choice for both agricultural and household pest control applications.
Eigenschaften
CAS-Nummer |
74111-83-4 |
|---|---|
Molekularformel |
C23H26O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(4-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-16(2)14-20-21(23(20,3)4)22(24)25-15-17-10-12-19(13-11-17)26-18-8-6-5-7-9-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1 |
InChI-Schlüssel |
IKNKTZXNADDXFN-RTWAWAEBSA-N |
Isomerische SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


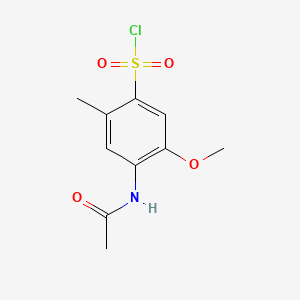

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
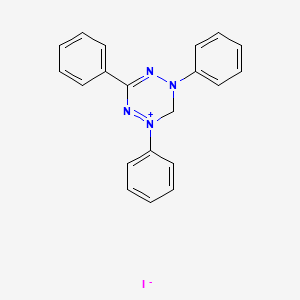



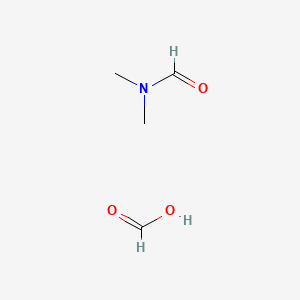

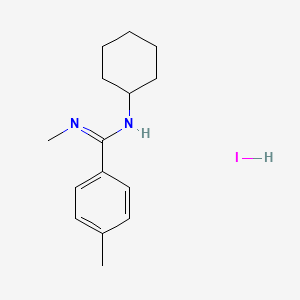
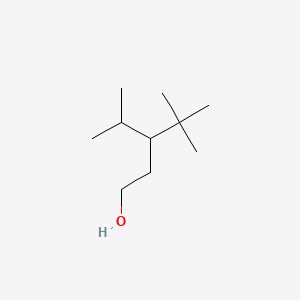
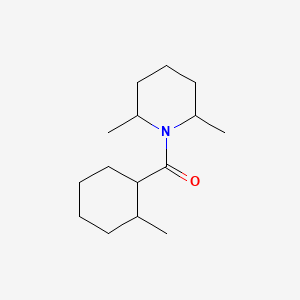
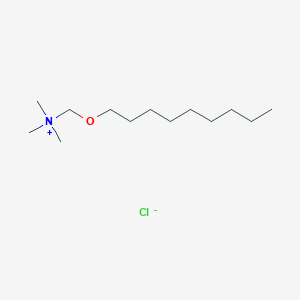
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
